molecular formula C16H17ClN2O4S2 B4185531 {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHOXYPHENYL)METHANONE

{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHOXYPHENYL)METHANONE

Cat. No.: B4185531
M. Wt: 400.9 g/mol
InChI Key: CYDAVYPIEJHWOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHOXYPHENYL)METHANONE is a complex organic compound that features a piperazine ring substituted with a 5-chloro-2-thienylsulfonyl group and a 2-methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHOXYPHENYL)METHANONE typically involves multiple steps. One common approach is to start with the piperazine ring and introduce the 5-chloro-2-thienylsulfonyl group through a sulfonylation reaction. This can be achieved using reagents such as chlorosulfonic acid or sulfonyl chlorides under controlled conditions. The 2-methoxybenzoyl group can then be introduced via an acylation reaction using 2-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHOXYPHENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atom in the thienyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thienyl derivatives.

Scientific Research Applications

{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHOXYPHENYL)METHANONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHOXYPHENYL)METHANONE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzoyl group may also interact with cellular components, affecting various biochemical pathways. These interactions can lead to the modulation of enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-chloro-2-thienyl)sulfonyl]proline
  • 1-[(5-chloro-2-thienyl)sulfonyl]benzene

Uniqueness

{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHOXYPHENYL)METHANONE is unique due to the presence of both the sulfonyl and benzoyl groups on the piperazine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in similar compounds.

Properties

IUPAC Name

[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S2/c1-23-13-5-3-2-4-12(13)16(20)18-8-10-19(11-9-18)25(21,22)15-7-6-14(17)24-15/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDAVYPIEJHWOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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